molecular formula C6H8N2O2 B1388833 (2-Methoxypyrimidin-4-YL)methanol CAS No. 38696-25-2

(2-Methoxypyrimidin-4-YL)methanol

Cat. No. B1388833
CAS RN: 38696-25-2
M. Wt: 140.14 g/mol
InChI Key: OFHCOYAGHDEURU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2-Methoxypyrimidin-4-YL)methanol” is a chemical compound with the molecular formula C6H8N2O2 . It has a molecular weight of 140.14 .


Molecular Structure Analysis

The InChI code for “(2-Methoxypyrimidin-4-YL)methanol” is 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Solubility Studies

  • Thermodynamics of Solubility : Yao, Xia, and Li (2017) conducted a thermodynamic study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound structurally similar to (2-Methoxypyrimidin-4-YL)methanol. They determined the solubility in various organic solvents, providing insights into the thermodynamic properties and solubility behavior of methoxypyrimidine derivatives in different solvents (Yao, Xia, & Li, 2017).

Chemical Reactions and Synthesis

  • Alkylation of Methoxypyrimidines : Vainilavichyus and Syadyaryavichyute (1987) explored the reaction of 2-methylthio-4-hydroxypyrimidines with methyl bromoacetate in methanol, resulting in O- and N(3)-alkylated products, which is relevant to the chemical behavior of methoxypyrimidines (Vainilavichyus & Syadyaryavichyute, 1987).

Chemical Properties and Applications

  • Herbicidal Activity : Zheng-mi (2014) synthesized deuterium-substituted forms of methoxypyrimidines for use as isotope internal standards in the quantitation of herbicide residues. This highlights a practical application of methoxypyrimidines in the agricultural sector (Zheng-mi, 2014).
  • Catalysis in Methanolysis : Sammakia and Hurley (2000) discussed the use of 2-acyl-4-aminopyridines, which can be related to methoxypyrimidines, as catalysts for methanolysis of esters. This suggests potential applications in catalysis and chemical synthesis (Sammakia & Hurley, 2000).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2-methoxypyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOYAGHDEURU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyrimidin-4-YL)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Z Szlavik, M Csekei, A Paczal, ZB Szabo… - Journal of Medicinal …, 2020 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 48 pubs.acs.org
Z Szlavik, M Csekei, A Paczal, ZB Szabo, S Sipos… - ikk-signal.com
Myeloid cell leukemia 1 (Mcl-1) has emerged as an attractive target for cancer therapy. It is an antiapoptotic member of the Bcl-2 family of proteins, whose upregulation in human …
Number of citations: 0 ikk-signal.com

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